molecular formula C13H13N3O2 B1402031 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 1428139-14-3

2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B1402031
CAS No.: 1428139-14-3
M. Wt: 243.26 g/mol
InChI Key: TZBOBINRJQQLNY-UHFFFAOYSA-N
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Description

2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a furan ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with 5-methylfurfural in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various functional groups.

    Reduction: Reduced quinazolinone compounds.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminoquinazolin-4(3H)-one: Another quinazolinone derivative with similar structural features.

    7,8-dihydroquinazolin-5(6H)-one: Lacks the furan ring but shares the quinazolinone core.

    5-methyl-2-furyl derivatives: Compounds with a similar furan ring structure.

Uniqueness

2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its combined quinazolinone and furan ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-7-(5-methylfuran-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-7-2-3-12(18-7)8-4-10-9(11(17)5-8)6-15-13(14)16-10/h2-3,6,8H,4-5H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBOBINRJQQLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=NC(=NC=C3C(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
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2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
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2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one

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